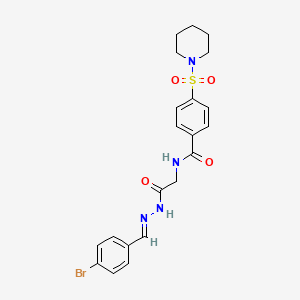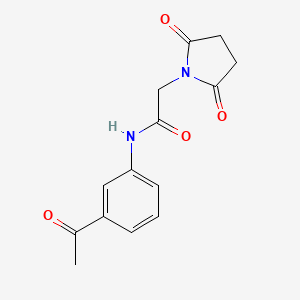
Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP is a derivative of oxolane, which is a cyclic ether with a five-membered ring containing an oxygen atom.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activity. In materials science, this compound has been used as a building block for the synthesis of various polymers and dendrimers. In organic synthesis, this compound has been used as a chiral auxiliary for the synthesis of various enantiomerically pure compounds.
Wirkmechanismus
The exact mechanism of action of Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride is not well understood. However, it is believed that this compound exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. In addition, this compound has been shown to exhibit antifungal and antibacterial activity by inhibiting the growth of various fungi and bacteria. However, the exact mechanism by which this compound exerts its biological activity is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be easily modified to incorporate various functional groups. In addition, this compound exhibits a high degree of stereochemistry, which makes it useful for the synthesis of enantiomerically pure compounds. However, this compound also has some limitations. It is relatively unstable and can decompose under certain conditions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of the mechanism of action of this compound and its derivatives. In addition, there is a need for further studies to evaluate the potential applications of this compound in various fields, including medicinal chemistry, materials science, and organic synthesis.
Synthesemethoden
Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride can be synthesized through a multi-step process, which involves the reaction of oxolane with various reagents. The first step involves the reaction of oxolane with sodium hydride to form a sodium salt. This salt is then reacted with methyl acrylate to form the corresponding ester. The final step involves the reaction of the ester with ammonia to form this compound.
Eigenschaften
IUPAC Name |
methyl 3-(3-aminooxolan-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-7(10)2-3-8(9)4-5-12-6-8;/h2-6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSKNCZBTONMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1(CCOC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate](/img/structure/B2743677.png)
![3-Ethoxy-6-methoxybenzo[D]isoxazole](/img/structure/B2743680.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2743683.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2743685.png)

![Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2743691.png)
![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)
![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2743695.png)

